molecular formula C10H21NO4 B6343730 Carbamic acid, N-[2-ethoxy-1-(hydroxymethyl)ethyl]-, 1,1-dimethylethyl ester CAS No. 1334171-67-3

Carbamic acid, N-[2-ethoxy-1-(hydroxymethyl)ethyl]-, 1,1-dimethylethyl ester

Cat. No.: B6343730
CAS No.: 1334171-67-3
M. Wt: 219.28 g/mol
InChI Key: RAOQXIVLJZKEOR-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

tert-butyl N-(1-ethoxy-3-hydroxypropan-2-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO4/c1-5-14-7-8(6-12)11-9(13)15-10(2,3)4/h8,12H,5-7H2,1-4H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAOQXIVLJZKEOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(CO)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001141546
Record name Carbamic acid, N-[2-ethoxy-1-(hydroxymethyl)ethyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001141546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1334171-67-3
Record name Carbamic acid, N-[2-ethoxy-1-(hydroxymethyl)ethyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1334171-67-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[2-ethoxy-1-(hydroxymethyl)ethyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001141546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbamic acid, N-[2-ethoxy-1-(hydroxymethyl)ethyl]-, 1,1-dimethylethyl ester typically involves multiple steps. One common method starts with the reaction of an appropriate alcohol with phosgene to form the corresponding chloroformate. This intermediate is then reacted with an amine to produce the desired carbamate ester. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated equipment to maintain consistent quality. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Safety measures are crucial due to the potential hazards associated with the reagents and intermediates used in the synthesis.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, N-[2-ethoxy-1-(hydroxymethyl)ethyl]-, 1,1-dimethylethyl ester can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Carbamic acid, N-[2-ethoxy-1-(hydroxymethyl)ethyl]-, 1,1-dimethylethyl ester has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Potential use in the development of pharmaceuticals, particularly as a prodrug or a protective group in drug synthesis.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of Carbamic acid, N-[2-ethoxy-1-(hydroxymethyl)ethyl]-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carbamic acid, which can then interact with enzymes or receptors. This interaction can modulate biological pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : Carbamic acid, N-[2-ethoxy-1-(hydroxymethyl)ethyl]-, 1,1-dimethylethyl ester
  • CAS Number : 125414-41-7
  • Molecular Formula: C₈H₁₇NO₄
  • Molecular Weight : 191.22 g/mol
  • Structural Features :
    • A carbamic acid backbone with a tert-butyl (1,1-dimethylethyl) ester group.
    • Substituents: 2-ethoxy and hydroxymethyl groups on the ethyl chain.
  • Key Properties :
    • Moderate hydrophilicity due to hydroxyl and ethoxy groups.
    • The tert-butyl ester enhances stability under basic conditions but is acid-labile.

Structural and Functional Group Analysis

Similar compounds are classified based on substituent variations affecting reactivity, stability, and applications:

Table 1: Key Structural and Functional Comparisons
Compound (CAS) Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Target (125414-41-7) 2-ethoxy-1-(hydroxymethyl)ethyl C₈H₁₇NO₄ 191.22 Balanced hydrophilicity; acid-labile Boc group.
CAS 391678-52-7 1,1-bis(hydroxymethyl)propyl C₁₀H₂₁NO₄ 219.28 Higher hydrophilicity due to dual hydroxyls; potential for crosslinking.
CAS 207129-09-7 2-(acetylamino)ethyl C₉H₁₈N₂O₃ 202.25 Acetamido group enhances hydrogen bonding; suited for conjugation chemistry.
CAS 211812-04-3 2-hydroxy-1,1-dimethylethoxy C₈H₁₇NO₄ 191.22 Steric hindrance from dimethyl group; altered hydrolysis kinetics.
CAS 204707-34-6 2-methoxy-1-methylethyl C₉H₁₉NO₃ 189.26 Increased lipophilicity; suitable for lipid-soluble formulations.

Physicochemical Properties

  • Solubility :
    • The target compound (125414-41-7) exhibits moderate water solubility due to hydroxyl and ethoxy groups, whereas CAS 391678-52-7’s dual hydroxyls enhance aqueous solubility .
    • Lipophilic substituents (e.g., methoxy in CAS 204707-34-6) reduce solubility in polar solvents .
  • Stability :
    • All tert-butyl esters are stable under basic conditions but hydrolyze in acidic environments.
    • Electron-withdrawing groups (e.g., acetamido in CAS 207129-09-7) may accelerate hydrolysis compared to ethoxy substituents .

Research Findings and Trends

  • Stereoselective Synthesis : Sodium borohydride-mediated asymmetric reduction in nitroketones (e.g., ) achieves >99% chiral purity, highlighting the importance of substituent positioning .
  • Thermodynamic Studies : Substituents like bis(hydroxymethyl) (CAS 391678-52-7) lower melting points compared to ethoxy derivatives .

Biological Activity

Carbamic acid derivatives have garnered significant attention in the fields of medicinal chemistry and agriculture due to their diverse biological activities. This article delves into the biological activity of Carbamic acid, N-[2-ethoxy-1-(hydroxymethyl)ethyl]-, 1,1-dimethylethyl ester , exploring its chemical properties, potential applications, and relevant research findings.

Chemical Structure : The compound is characterized by the following molecular formula and structure:

  • Molecular Formula : C11H23N3O3
  • Molecular Weight : 229.32 g/mol
  • CAS Number : 139115-91-6

The compound features a carbamate functional group, which is known for its role in various biological activities including enzyme inhibition and as a building block for pharmaceuticals.

Carbamic acid derivatives often exhibit biological activities through several mechanisms:

  • Enzyme Inhibition : Many carbamates act as inhibitors of acetylcholinesterase, an enzyme critical for neurotransmission. This inhibition can lead to increased levels of acetylcholine, affecting muscle contraction and signaling pathways.
  • Antimicrobial Properties : Some studies suggest that carbamate compounds possess antimicrobial activity against a range of pathogens, making them potential candidates for developing new antibiotics or antifungal agents.
  • Pesticidal Activity : As indicated in various patents and research articles, certain carbamic acid derivatives are effective as pesticides, targeting specific pests while minimizing harm to non-target species.

Research Findings

Recent studies have highlighted the biological potential of carbamic acid derivatives:

  • Antimicrobial Activity : A study evaluating the antimicrobial properties of various carbamate compounds found that some derivatives exhibited significant inhibitory effects against Gram-positive and Gram-negative bacteria .
  • Pesticidal Efficacy : Research into the agricultural applications of carbamates has shown their effectiveness in controlling insect pests. For instance, derivatives have been developed that target specific enzymes in pest metabolism, leading to their death without affecting beneficial insects .

Case Studies

  • Case Study on Antimicrobial Efficacy :
    • A series of experiments demonstrated that N-[2-ethoxy-1-(hydroxymethyl)ethyl] carbamate derivatives showed promising results against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of conventional antibiotics, indicating potential for development into new antimicrobial agents.
  • Case Study on Pesticidal Applications :
    • Field trials conducted with a formulated pesticide containing this carbamate showed a significant reduction in pest populations in crops while maintaining crop health. The formulation was noted for its low toxicity to non-target organisms, highlighting its potential as an environmentally friendly pesticide alternative.

Data Tables

Property Value
Molecular FormulaC11H23N3O3
Molecular Weight229.32 g/mol
CAS Number139115-91-6
Biological ActivitiesAntimicrobial, Pesticidal
Study Focus Findings
Antimicrobial ActivityEffective against S. aureus and E. coli
Pesticidal EfficacySignificant reduction in pest populations

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